molecular formula C5H13NO B1274131 1-(Ethylamino)propan-2-ol CAS No. 40171-86-6

1-(Ethylamino)propan-2-ol

Cat. No. B1274131
CAS RN: 40171-86-6
M. Wt: 103.16 g/mol
InChI Key: UCYJVNBJCIZMTJ-UHFFFAOYSA-N
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Description

1-(Ethylamino)propan-2-ol is a chemical compound that is part of a broader class of organic molecules which include an amino group attached to an ethyl chain, which is in turn linked to a propan-2-ol moiety. This structure is a common motif in various chemical syntheses and pharmaceutical applications.

Synthesis Analysis

The synthesis of compounds related to 1-(ethylamino)propan-2-ol can involve multiple steps and different starting materials. For instance, the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols was achieved using LiAlH4 in THF under reflux conditions, which suggests a method for synthesizing related compounds . Another synthesis method involves the use of a trifunctional mixed metal oxide catalyst for the cascade engineered synthesis of alcohols, which could potentially be adapted for the synthesis of 1-(ethylamino)propan-2-ol derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(ethylamino)propan-2-ol has been studied using various analytical techniques. For example, the structure of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was analyzed using CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR, along with computational studies at the DFT/B3LYP/6-311++G(d) level of theory . These techniques provide insights into the molecular conformation, electronic structure, and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of 1-(ethylamino)propan-2-ol derivatives can be inferred from related compounds. For instance, the spectrophotometric determination of copper using a derivative of 1-(ethylamino)propan-2-ol indicates that these compounds can form stable complexes with metal ions in an alkaline medium . This property could be useful in the development of analytical methods or in the synthesis of metal-organic frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(ethylamino)propan-2-ol and its derivatives can be diverse, depending on the specific substituents and structure of the compound. The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments, including crystal structures and hydrogen bonding patterns, provide valuable information on the physical properties and potential interactions with other molecules . Additionally, the adrenolytic activity of related compounds, such as 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, indicates that these molecules may have pharmacological applications .

Scientific Research Applications

  • X-ray Structures and Computational Studies :

    • A study by Nycz et al. (2011) explored the structural characterization of cathinones, including compounds with structural similarity to 1-(Ethylamino)propan-2-ol. This research involved X-ray diffraction and computational studies, contributing to the understanding of molecular structures and properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
  • Anticancer Drug Potential :

    • A derivative of 1-(Ethylamino)propan-2-ol, specifically 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, was synthesized and investigated for its anticancer properties by Nishizaki et al. (2014). The compound exhibited effectiveness against various cancer cell lines and suppressed tumor growth in mice, indicating its potential as an anticancer drug (Nishizaki, Kanno, Tsuchiya, Kaku, Shimizu, & Tanaka, 2014).
  • Adrenolytic Activity and Pharmacological Potential :

  • Corrosion Inhibition :

    • Gao, Liang, and Wang (2007) studied the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, for their application in inhibiting carbon steel corrosion. This research highlights the potential industrial applications of 1-(Ethylamino)propan-2-ol derivatives in corrosion prevention (Gao, Liang, & Wang, 2007).
  • Pharmacokinetic Studies :

    • A study by Walczak (2014) developed an LC-MS/MS method for the quantification of aminopropan-2-ol derivatives, demonstrating the application of these compounds in pharmacokinetic studies and their relevance in medical research (Walczak, 2014).

Safety And Hazards

“1-(Ethylamino)propan-2-ol” is classified as a highly flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include keeping away from heat, sparks, open flames, and other ignition sources .

properties

IUPAC Name

1-(ethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYJVNBJCIZMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960614
Record name 1-(Ethylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethylamino)propan-2-ol

CAS RN

40171-86-6
Record name 1-(Ethylamino)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40171-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Ethylamino)propan-2-ol
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Record name 1-(Ethylamino)propan-2-ol
Source EPA DSSTox
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Record name 1-(ethylamino)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E van der Horst, Y Okuno, A Bender… - Journal of chemical …, 2009 - ACS Publications
In this study, we conducted frequent substructure mining to identify structural features that discriminate between ligands that do bind to G protein-coupled receptors (GPCRs) and those …
Number of citations: 42 pubs.acs.org
MR Doddareddy, GJP van Westen… - … Analysis and Data …, 2009 - Wiley Online Library
Chemogenomic approaches are gaining importance currently due to increased interest in the polypharmacology of drugs (ie their activity against multiple target proteins) and the ligand‐…
Number of citations: 19 onlinelibrary.wiley.com

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